molecular formula C17H18N6O2S B6439796 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole CAS No. 2548981-52-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole

Cat. No.: B6439796
CAS No.: 2548981-52-6
M. Wt: 370.4 g/mol
InChI Key: VMEOMPSRUGANGM-UHFFFAOYSA-N
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Description

4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole is a novel heterocyclic compound that has gained attention due to its unique structure and potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a triazolopyridazine core linked to a pyrrolidine ring, which is further connected to a thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole typically involves multiple steps:

  • Formation of the Triazolopyridazine Core: : The process begins with the synthesis of the triazolopyridazine ring. This can be achieved by cyclization reactions involving appropriate precursors under conditions such as reflux in polar solvents or the use of catalysts like Lewis acids.

  • Attachment of the Pyrrolidine Ring: : The triazolopyridazine is then linked to a pyrrolidine ring. This step may involve nucleophilic substitution reactions where the triazolopyridazine reacts with pyrrolidine derivatives under basic conditions.

  • Formation of the Thiazole Moiety: : The final step includes the introduction of the thiazole ring. This often involves the use of thioamide and appropriate condensation reactions under acidic or basic conditions.

Industrial Production Methods: For large-scale production, optimization of the reaction conditions to maximize yield and minimize by-products is crucial. Automated continuous flow reactors can be employed to ensure consistent quality and scalability. Solvent recovery systems and purification techniques such as crystallization or chromatography are also essential.

Chemical Reactions Analysis

Types of Reactions: 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole undergoes several types of reactions:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the triazolopyridazine core and thiazole moiety.

Common Reagents and Conditions: Reagents such as tert-butyl hypochlorite for oxidation, diborane for reduction, and acyl chlorides for substitution reactions are commonly used. Typical conditions include controlled temperatures, solvent choice (e.g., dichloromethane, ethanol), and the presence of catalysts.

Major Products: Oxidation may yield ketones or aldehydes depending on the degree of oxidation. Reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: : The compound is used as a building block for synthesizing more complex molecules and can serve as a ligand in coordination chemistry. Biology : It has potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : It is studied for its pharmacological properties, including potential antiviral, antibacterial, and anticancer activities. Industry : The compound is explored for its applications in developing new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds: Compared to other heterocyclic compounds, 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole is unique due to its combined triazolopyridazine and thiazole moieties, which provide distinct electronic and steric properties. This uniqueness makes it potentially more effective or selective in certain applications.

Similar Compounds: Some similar compounds include:

  • 4-{3-[(4-Methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole

  • 4-{3-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole

Each of these compounds has distinct features and applications, but none match the exact combination of properties found in this compound.

Hopefully, this helps!

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-17(13-9-26-10-18-13)22-6-5-11(7-22)8-25-15-4-3-14-19-20-16(12-1-2-12)23(14)21-15/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOMPSRUGANGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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